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molecular formula C5H7BrO2 B1362865 Methyl 2-(bromomethyl)acrylate CAS No. 4224-69-5

Methyl 2-(bromomethyl)acrylate

Cat. No. B1362865
M. Wt: 179.01 g/mol
InChI Key: CFTUQSLVERGMHL-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

Sodium methoxide (1.21 g) was added to a solution of methyl 2-(bromomethyl)acrylate (1.0 ml) in methanol (10 ml), and the mixture was heated under reflux for 26 hours. After cooling, the reaction mixture was diluted with diethyl ether, and precipitate was collected by filtration and the filtrate was concentrated under reduced pressure. The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:4) to obtain the title compound (726 mg).
Name
Sodium methoxide
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[CH2:5][C:6](=[CH2:11])[C:7]([O:9][CH3:10])=[O:8].[CH3:12][OH:13]>C(OCC)C>[CH3:1][O:2][CH2:5][CH:6]([CH2:11][O:13][CH3:12])[C:7]([O:9][CH3:10])=[O:8] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
1.21 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(C(=O)OC)=C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:4)

Outcomes

Product
Name
Type
product
Smiles
COCC(C(=O)OC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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